

# Breakthrough Therapy Designation: A Comparative Guide to Clinical Outcomes

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **BTD-1**

Cat. No.: **B1577685**

[Get Quote](#)

The U.S. Food and Drug Administration's (FDA) Breakthrough Therapy Designation (BTD) is designed to expedite the development and review of drugs intended for serious or life-threatening conditions. This designation is granted when preliminary clinical evidence indicates that the drug may demonstrate substantial improvement over available therapies on one or more clinically significant endpoints. This guide provides a comparative analysis of the clinical outcomes of several drugs that have received this designation, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, supported by experimental data.

## High-Level Success Rates of the Breakthrough Therapy Designation Program

An analysis of 599 Breakthrough Therapy Designations between 2013 and 2022 revealed that 72% of drugs granted this status were ultimately approved by the FDA, with an additional 13% still pending a decision.<sup>[1]</sup> This high success rate underscores the program's effectiveness in identifying and fostering the development of promising therapies. Oncology has been a major beneficiary of the BTD program, accounting for a significant portion of both designations and subsequent approvals.<sup>[1]</sup>

Below are detailed comparisons of specific drugs that have received Breakthrough Therapy Designation, including their clinical trial data, experimental protocols, and mechanisms of action.

## Zenocutuzumab (Bizengri)

Indication: Treatment of adult patients with advanced unresectable or metastatic non-small cell lung cancer (NSCLC) and pancreatic ductal adenocarcinoma (PDAC) harboring a neuregulin 1 (NRG1) gene fusion.[\[2\]](#)

## Clinical Outcomes

The efficacy and safety of zenocutuzumab were evaluated in the pivotal Phase 2 eNRGy trial.

| Clinical Trial  | Patient Population                                       | Primary Endpoint            | Key Outcomes                                                                                                                                                                                  |
|-----------------|----------------------------------------------------------|-----------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| eNRGy (Phase 2) | Patients with advanced NRG1 fusion-positive solid tumors | Overall Response Rate (ORR) | NSCLC Cohort: ORR of 35% <a href="#">[3]</a> Pancreatic Cancer Cohort: ORR of 42% <a href="#">[3]</a> Overall Population: Median Duration of Response (DOR) of 9.1 months <a href="#">[3]</a> |

## Experimental Protocol: eNRGy Trial (NCT02912949)

- Study Design: A global, multicenter, open-label, single-arm Phase 1/2 study.[\[3\]](#)[\[4\]](#)
- Patient Population: Patients aged 18 years or older with locally advanced, unresectable, or metastatic solid tumors with an NRG1 gene fusion who had progressed on standard-of-care therapies.[\[5\]](#)
- Dosing Regimen: Zenocutuzumab was administered intravenously at a dose of 750 mg every two weeks.[\[2\]](#)[\[5\]](#)
- Endpoints: The primary endpoint was ORR as assessed by an independent review committee. Secondary endpoints included DOR, progression-free survival (PFS), and safety.[\[2\]](#)[\[5\]](#)
- Statistical Analysis: ORR was evaluated in the efficacy-evaluable population. Time-to-event endpoints were estimated using the Kaplan-Meier method.

## Signaling Pathway and Mechanism of Action

Zenocutuzumab is a bispecific antibody that targets HER2 and HER3. NRG1 fusions act as ligands that bind to HER3, leading to the formation of a HER2/HER3 heterodimer and the activation of downstream signaling pathways that promote cancer cell growth and proliferation. Zenocutuzumab works by binding to HER2 and subsequently blocking the interaction of the NRG1 fusion protein with HER3, thereby inhibiting the activation of the HER2/HER3 signaling pathway.<sup>[4][6]</sup>

[Click to download full resolution via product page](#)

Zenocutuzumab's mechanism of action.

## Pembrolizumab (Keytruda)

Indication (in this context): In combination with chemotherapy for the treatment of patients with platinum-resistant recurrent ovarian cancer.

## Clinical Outcomes

The KEYNOTE-B96/ENGOT-ov65 trial was pivotal in demonstrating the benefit of pembrolizumab in this patient population.

| Clinical Trial         | Patient Population                                        | Primary Endpoint                | Key Outcomes                                                                                                                                                                                                                                                                                                                                     |
|------------------------|-----------------------------------------------------------|---------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| KEYNOTE-B96/ENGOT-ov65 | Patients with platinum-resistant recurrent ovarian cancer | Progression-Free Survival (PFS) | Statistically significant and clinically meaningful improvement in PFS for the pembrolizumab combination group compared to chemotherapy alone in both the PD-L1 positive and all-comer populations. <sup>[7]</sup><br>Statistically significant improvement in Overall Survival (OS) in patients with PD-L1-expressing tumors.<br><sup>[7]</sup> |

## Experimental Protocol: KEYNOTE-B96/ENGOT-ov65 Trial (NCT05116189)

- Study Design: A randomized, double-blind, placebo-controlled Phase 3 trial.<sup>[8]</sup>
- Patient Population: 643 female patients aged 18 and older with recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer that is resistant to platinum-based chemotherapy.

[8][9]

- Dosing Regimen: Patients were randomized to receive either pembrolizumab (200 mg every 3 weeks) in combination with paclitaxel with or without bevacizumab, or placebo with paclitaxel with or without bevacizumab.[7][9]
- Endpoints: The primary endpoint was PFS. A key secondary endpoint was OS.[7]
- Statistical Analysis: The analysis of PFS and OS was performed using a stratified log-rank test.

## Signaling Pathway and Mechanism of Action

Pembrolizumab is a humanized monoclonal antibody that blocks the interaction between the programmed cell death-1 (PD-1) receptor and its ligands, PD-L1 and PD-L2.[10] By blocking this interaction, pembrolizumab releases the inhibition of the immune response, thereby enabling T cells to recognize and attack tumor cells.[10][11]



[Click to download full resolution via product page](#)

Pembrolizumab's mechanism of action.

## Obinutuzumab (Gazyva)

Indication: For the treatment of adult patients with active lupus nephritis in combination with standard therapy.

## Clinical Outcomes

The REGENCY trial was a key study demonstrating the efficacy of obinutuzumab in lupus nephritis.

| Clinical Trial    | Patient Population                                   | Primary Endpoint              | Key Outcomes                                                                                                                     |
|-------------------|------------------------------------------------------|-------------------------------|----------------------------------------------------------------------------------------------------------------------------------|
| REGENCY (Phase 3) | Patients with active Class III or IV lupus nephritis | Complete Renal Response (CRR) | At 1 year, 46.4% of patients in the obinutuzumab group achieved CRR compared to 33.1% in the placebo group. <a href="#">[12]</a> |

## Experimental Protocol: REGENCY Trial (NCT04221477)

- Study Design: A Phase 3, randomized, double-blind, placebo-controlled, multicenter study. [\[13\]](#)
- Patient Population: 271 patients with active/chronic International Society of Nephrology/Renal Pathology Society 2003 proliferative Class III or IV lupus nephritis, with or without Class V.[\[12\]](#)[\[13\]](#)
- Dosing Regimen: Patients were randomized 1:1 to receive either obinutuzumab plus standard therapy (mycophenolate mofetil and glucocorticoids) or placebo plus standard therapy.[\[12\]](#)[\[13\]](#)
- Endpoints: The primary endpoint was CRR at one year.

## Signaling Pathway and Mechanism of Action

Obinutuzumab is a monoclonal antibody that targets the CD20 antigen expressed on the surface of B-lymphocytes. Upon binding to CD20, obinutuzumab mediates B-cell lysis through antibody-dependent cell-mediated cytotoxicity (ADCC) and direct cell death. Depletion of B-cells is thought to reduce the production of autoantibodies that contribute to the pathogenesis of lupus nephritis.



[Click to download full resolution via product page](#)

Obinutuzumab's mechanism of action.

## Seladelpar (Livdelzi)

Indication: For the treatment of primary biliary cholangitis (PBC).

## Clinical Outcomes

The RESPONSE trial evaluated the efficacy and safety of seladelpar in patients with PBC.

| Clinical Trial     | Patient Population                                                                      | Primary Endpoint     | Key Outcomes                                                                                                                                                                                                                                                                                                                                                                                                                             |
|--------------------|-----------------------------------------------------------------------------------------|----------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| RESPONSE (Phase 3) | Patients with PBC with an inadequate response to or intolerance to ursodeoxycholic acid | Biochemical Response | At 12 months, 61.7% of patients in the seladelpar group achieved a biochemical response compared to 20.0% in the placebo group ( $P<0.001$ ). <sup>[14]</sup> 25.0% of patients in the seladelpar group achieved normalization of alkaline phosphatase levels compared to 0% in the placebo group ( $P<0.001$ ). <sup>[14]</sup> Significant reduction in pruritus in patients with moderate-to-severe itch at baseline. <sup>[14]</sup> |

## Experimental Protocol: RESPONSE Trial (NCT04620733)

- Study Design: A 12-month, double-blind, placebo-controlled, Phase 3 trial.<sup>[14][15]</sup>
- Patient Population: 193 patients with PBC who had an inadequate response to or were intolerant of ursodeoxycholic acid.<sup>[14]</sup> Patients with and without compensated cirrhosis were included.<sup>[16]</sup>
- Dosing Regimen: Patients were randomized in a 2:1 ratio to receive either oral seladelpar 10 mg daily or placebo.<sup>[14][15]</sup>
- Endpoints: The primary endpoint was a composite biochemical response defined as an alkaline phosphatase (ALP) level <1.67 times the upper limit of normal (ULN), with a

decrease of  $\geq 15\%$  from baseline, and a normal total bilirubin level at 12 months.[17] Key secondary endpoints included ALP normalization and change in pruritus score.[17]

- Statistical Analysis: The primary endpoint was analyzed using a logistic regression model.

## Signaling Pathway and Mechanism of Action

Seladelpar is a selective peroxisome proliferator-activated receptor-delta (PPAR- $\delta$ ) agonist. Activation of PPAR- $\delta$  in the liver is believed to have anti-cholestatic and anti-inflammatory effects, which are beneficial in the treatment of PBC.[18]



[Click to download full resolution via product page](#)

Seladelpar's mechanism of action.

## Belantamab Mafodotin (Blenrep)

Indication: In combination with bortezomib and dexamethasone for the treatment of adult patients with relapsed or refractory multiple myeloma who have received at least two prior lines of therapy.

## Clinical Outcomes

The DREAMM-7 trial provided the pivotal data for the approval of this combination therapy.

| Clinical Trial     | Patient Population                                                                            | Primary Endpoint                | Key Outcomes                                                                                                                                                                                                                          |
|--------------------|-----------------------------------------------------------------------------------------------|---------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| DREAMM-7 (Phase 3) | Patients with relapsed or refractory multiple myeloma with at least one prior line of therapy | Progression-Free Survival (PFS) | In patients with 2 or more prior lines of therapy, the belantamab mafodotin combination showed a 51% reduction in the risk of death and a tripled median PFS of 31.3 months versus 10.4 months for the daratumumab-based triplet.[19] |

## Experimental Protocol: DREAMM-7 Trial (NCT04246047)

- Study Design: A multicenter, open-label, randomized Phase 3 clinical trial.[19][20]
- Patient Population: 494 patients with relapsed or refractory multiple myeloma who had previously been treated with at least one prior line of therapy.[19]
- Dosing Regimen: Patients were randomized 1:1 to receive either belantamab mafodotin (2.5 mg/kg intravenously every 3 weeks) plus bortezomib and dexamethasone (BVd) or

daratumumab plus bortezomib and dexamethasone (DVd).[21]

- Endpoints: The primary endpoint was PFS. A key secondary endpoint was OS.[21]
- Statistical Analysis: PFS and OS were analyzed using a stratified log-rank test.

## Signaling Pathway and Mechanism of Action

Belantamab mafodotin is an antibody-drug conjugate (ADC) that targets B-cell maturation antigen (BCMA), a protein highly expressed on the surface of multiple myeloma cells.[2] The ADC consists of a humanized anti-BCMA monoclonal antibody linked to the cytotoxic agent monomethyl auristatin F (MMAF).[22] Upon binding to BCMA, the ADC is internalized, and MMAF is released, leading to cell cycle arrest and apoptosis of the myeloma cells.[2][22] The antibody component also induces an immune-mediated response against the tumor cells.[23]

[Click to download full resolution via product page](#)

Belantamab Mafodotin's mechanism of action.

## Raludotatug Deruxtecan

Indication (Investigational): For the treatment of patients with platinum-resistant ovarian cancer.

## Clinical Outcomes

The REJOICE-Ovarian01 trial is evaluating the efficacy and safety of raludotatug deruxtecan.

| Clinical Trial                | Patient Population                                                                                 | Primary Endpoint              | Key Outcomes (Phase 2 part)                                                           |
|-------------------------------|----------------------------------------------------------------------------------------------------|-------------------------------|---------------------------------------------------------------------------------------|
| REJOICE-Ovarian01 (Phase 2/3) | Patients with platinum-resistant, high-grade ovarian, primary peritoneal, or fallopian tube cancer | Objective Response Rate (ORR) | Across three dose levels, a confirmed ORR of 50.5% was observed. <a href="#">[24]</a> |

## Experimental Protocol: REJOICE-Ovarian01 Trial (NCT06161025)

- Study Design: A global, multicenter, randomized, open-label Phase 2/3 trial.[\[25\]](#)
- Patient Population: Patients with platinum-resistant, high-grade ovarian cancer who have received one to three prior systemic lines of therapy.[\[25\]](#)
- Dosing Regimen: The Phase 2 portion evaluated three doses of raludotatug deruxtecan (4.8 mg/kg, 5.6 mg/kg, or 6.4 mg/kg) administered intravenously every 21 days.[\[24\]](#)[\[26\]](#) The Phase 3 portion will compare the selected dose to the investigator's choice of chemotherapy.[\[24\]](#)[\[26\]](#)
- Endpoints: The primary endpoint of the Phase 2 part is ORR.[\[24\]](#) The dual primary endpoints of the Phase 3 part are ORR and PFS.[\[24\]](#)
- Statistical Analysis: In Phase 3, ORR will be analyzed using a Cochran-Mantel-Haenszel test, and PFS will be analyzed using a stratified log-rank test.[\[27\]](#)

## Signaling Pathway and Mechanism of Action

Raludotatug deruxtecan is an antibody-drug conjugate (ADC) targeting Cadherin-6 (CDH6), a protein overexpressed in ovarian and renal cell carcinomas.[\[1\]](#)[\[28\]](#) The ADC is composed of a humanized anti-CDH6 antibody linked to a topoisomerase I inhibitor payload (deruxtecan).[\[1\]](#)[\[29\]](#) After binding to CDH6 on tumor cells, the ADC is internalized, and the payload is released, causing DNA damage and apoptosis.[\[1\]](#)[\[30\]](#) The payload can also exert a "bystander effect," killing neighboring tumor cells.[\[30\]](#)



[Click to download full resolution via product page](#)

Raludotatug Deruxtecan's mechanism of action.

## Nipocalimab

Indication (Investigational): For the treatment of adults with moderate-to-severe Sjögren's disease.

## Clinical Outcomes

The DAHLIAS study provided the initial evidence for the efficacy of nipocalimab in Sjögren's disease.

| Clinical Trial    | Patient Population                                                  | Primary Endpoint                                    | Key Outcomes                                                                                                                                                                         |
|-------------------|---------------------------------------------------------------------|-----------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| DAHLIAS (Phase 2) | Adults with moderately-to-severely active primary Sjögren's disease | Change from baseline in ClinESSDAI score at Week 24 | The 15 mg/kg nipocalimab group met the primary endpoint, showing a statistically significant improvement in the ClinESSDAI score compared to placebo (p=0.002). <a href="#">[31]</a> |

## Experimental Protocol: DAHLIAS Trial (NCT04968912)

- Study Design: A Phase 2, multicenter, randomized, placebo-controlled, double-blind study. [\[32\]](#)[\[33\]](#)
- Patient Population: 163 adults (aged 18-75) with moderately-to-severely active primary Sjögren's disease who were seropositive for anti-Ro60 and/or anti-Ro52 IgG antibodies.[\[32\]](#) [\[34\]](#)
- Dosing Regimen: Patients were randomized 1:1:1 to receive intravenous nipocalimab at 5 mg/kg or 15 mg/kg, or placebo every two weeks through Week 22.[\[32\]](#)[\[33\]](#)
- Endpoints: The primary endpoint was the change from baseline in the Clinical European League Against Rheumatism Sjögren's Syndrome Disease Activity Index (ClinESSDAI) score at Week 24.[\[31\]](#)

- Statistical Analysis: The primary endpoint was analyzed using a mixed model for repeated measures.

## Signaling Pathway and Mechanism of Action

Nipocalimab is a monoclonal antibody that targets the neonatal Fc receptor (FcRn). FcRn is responsible for salvaging IgG antibodies from degradation, thereby prolonging their half-life. By blocking FcRn, nipocalimab accelerates the degradation of IgG, including the pathogenic autoantibodies that drive Sjögren's disease.[31][35]

[Click to download full resolution via product page](#)

Nipocalimab's mechanism of action.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [aacrjournals.org](http://aacrjournals.org) [aacrjournals.org]
- 2. [jclinmedcasereports.com](http://jclinmedcasereports.com) [jclinmedcasereports.com]
- 3. [youtube.com](http://youtube.com) [youtube.com]
- 4. [youtube.com](http://youtube.com) [youtube.com]
- 5. [consensus.app](http://consensus.app) [consensus.app]
- 6. Zenocutuzumab-zbco Granted FDA Breakthrough Therapy Designation for NRG1+ Cholangiocarcinoma; Data Highlighting Potential of Zenocutuzumab-zbco in NRG1+ Cholangiocarcinoma to be Presented at AACR-NCI-EORTC [prnewswire.com]
- 7. [targetedonc.com](http://targetedonc.com) [targetedonc.com]
- 8. [firstwordpharma.com](http://firstwordpharma.com) [firstwordpharma.com]
- 9. [trialstransparency.merckclinicaltrials.com](http://trialstransparency.merckclinicaltrials.com) [trialstransparency.merckclinicaltrials.com]
- 10. Merck Announces KEYTRUDA® (pembrolizumab) Plus WELIREG® (belzutifan) Met Primary Endpoint of Disease-Free Survival (DFS) in Certain Patients With Clear Cell Renal Cell Carcinoma (RCC) Following Nephrectomy [barchart.com]
- 11. [openpr.com](http://openpr.com) [openpr.com]
- 12. FDA Approves Obinutuzumab for Active Lupus Nephritis [medicaldialogues.in]
- 13. [businesswire.com](http://businesswire.com) [businesswire.com]
- 14. [utsouthwestern.elsevierpure.com](http://utsouthwestern.elsevierpure.com) [utsouthwestern.elsevierpure.com]
- 15. A Phase 3 Trial of Seladelpar in Primary Biliary Cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. P200 Efficacy and safety of seladelpar in patients with primary biliary cholangitis and compensated cirrhosis in the phase 3 RESPONSE trial | Gut [gut.bmj.com]
- 17. [darmzentrum-bern.ch](http://darmzentrum-bern.ch) [darmzentrum-bern.ch]
- 18. [rally.massgeneralbrigham.org](http://rally.massgeneralbrigham.org) [rally.massgeneralbrigham.org]

- 19. gsk.com [gsk.com]
- 20. dreammtrials.com [dreammtrials.com]
- 21. Belantamab mafodotin plus bortezomib and dexamethasone in patients with relapsed or refractory multiple myeloma (DREAMM-7): updated overall survival analysis from a global, randomised, open-label, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The Antibody Drug Conjugate, Belantamab-Mafodotin, in the Treatment of Multiple Myeloma: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. medrxiv.org [medrxiv.org]
- 24. merck.com [merck.com]
- 25. daiichisankyo.us [daiichisankyo.us]
- 26. ascopubs.org [ascopubs.org]
- 27. researchgate.net [researchgate.net]
- 28. UQ eSpace [espace.library.uq.edu.au]
- 29. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 30. Raludotatug Deruxtecan, a CDH6-Targeting Antibody-Drug Conjugate with a DNA Topoisomerase I Inhibitor DXd, Is Efficacious in Human Ovarian and Kidney Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Efficacy and Safety of Nipocalimab, an Anti-FcRn Monoclonal Antibody, in Primary Sjogren's Disease: Results from a Phase 2, Multicenter, Randomized, Placebo-Controlled, Double-Blind Study (DAHLIAS) - ACR Meeting Abstracts [acrabstracts.org]
- 32. Nipocalimab demonstrates significant clinical improvement in disease activity and IgG reduction in Phase 2 Sjögren's disease study [innovativemedicine.jnj.com]
- 33. LBA0010 EFFICACY AND SAFETY OF NIPOCALIMAB, AN ANTI-FcRn MONOCLONAL ANTIBODY, IN PRIMARY SJOGREN'S DISEASE: RESULTS FROM A PHASE 2, MULTICENTER, RANDOMIZED, PLACEBO-CONTROLLED, DOUBLE-BLIND STUDY (DAHLIAS) | Annals of the Rheumatic Diseases [ard.bmj.com]
- 34. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 35. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [Breakthrough Therapy Designation: A Comparative Guide to Clinical Outcomes]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1577685#clinical-outcomes-of-drugs-with-breakthrough-therapy-designation>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)